molecular formula C23H21F3N4O4 B1666215 Pavinetant CAS No. 1369501-46-1

Pavinetant

Número de catálogo: B1666215
Número CAS: 1369501-46-1
Peso molecular: 474.4 g/mol
Clave InChI: LRHQXIQLHVPUNA-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Structural Features and Reactivity

Pavinetant’s structure comprises:

  • Quinoline core : A bicyclic aromatic system with nitrogen at position 1.

  • Sulfonamide group (-SO₂NH-) : Attached at position 3 of the quinoline ring.

  • Carboxamide linkage : Connects the quinoline moiety to a chiral (1S)-1-phenylpropylamine side chain.

Key Functional Groups and Reactivity:

Functional GroupReactivityStability Notes
Sulfonamide Hydrolysis-resistant under physiological pH; susceptible to strong acids/bases.Stable in plasma but may undergo hepatic metabolism via cytochrome P450 enzymes .
Carboxamide Resistant to enzymatic cleavage; stable in gastrointestinal conditions.No reported hydrolysis in vivo, supporting oral bioavailability .
Chiral center Stereospecific interactions with NK₃ receptors; synthetic routes require enantioselective synthesis .

Synthetic Pathways

This compound’s synthesis involves multi-step reactions, as inferred from patents and structural analogs :

Key Steps:

  • Quinoline Ring Formation :

    • Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

    • Introduction of sulfonamide via N-sulfonation of an intermediate amine .

  • Carboxamide Coupling :

    • Reaction of 3-sulfonamidoquinoline-4-carboxylic acid with (1S)-1-phenylpropylamine using coupling agents (e.g., EDC/HOBt).

    • Chiral purity maintained via asymmetric synthesis or resolution .

Example Reaction Scheme:

Quinoline 4 carboxylic acid+ 1S 1 phenylpropylamineEDC HOBtThis compound\text{Quinoline 4 carboxylic acid}+\text{ 1S 1 phenylpropylamine}\xrightarrow{\text{EDC HOBt}}\text{this compound}

Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole .

Degradation and Metabolic Reactions

This compound undergoes Phase I and II metabolism, as observed in preclinical studies:

Metabolic Pathways:

PathwayEnzymes InvolvedMetabolites
Oxidation CYP3A4/5Hydroxylated derivatives at the phenylpropyl side chain .
Sulfonation SULT1A1Sulfate conjugates (minor pathway) .
Glucuronidation UGT1A9Glucuronides excreted renally .

Stability Data:

ConditionDegradationHalf-Life
Acidic (pH 1.2) <5% degradation over 24hN/A
Basic (pH 9.0) ~15% degradation over 24hN/A
Plasma (37°C) Stable for 8h12–14h (human)

Comparative Reactivity with Analogues

This compound’s sulfonamide group differentiates it from other NK₃ antagonists like Osanetant and Talnetant:

CompoundKey Structural DifferenceMetabolic Stability
This compound Sulfonamide at C3High (resistant to hydrolysis)
Osanetant Thiourea linkageLow (prone to oxidative cleavage)
Fezolinetant Pyridine coreModerate (CYP2D6 substrate)

Aplicaciones Científicas De Investigación

Introduction to Pavinetant

This compound, also known by its developmental code MLE4901, is a selective neurokinin-3 (NK3) receptor antagonist. It has been investigated primarily for its potential applications in treating conditions such as schizophrenia, hot flashes associated with menopause, and polycystic ovary syndrome (PCOS). Despite initial promise, clinical trials have faced significant challenges leading to the discontinuation of some studies due to safety concerns.

Menopausal Hot Flashes

This compound has been studied for its efficacy in reducing hot flashes, a common symptom experienced during menopause. In clinical trials, it demonstrated a significant reduction in the frequency and severity of these symptoms:

  • Clinical Findings : A Phase 2 trial reported that women receiving this compound experienced a 72% reduction in hot flash frequency compared to only 20% in the placebo group . Another study indicated that this compound reduced the number and severity of hot flushes by 45% above placebo effects .
  • Safety Concerns : Despite its effectiveness, trials were halted due to reports of elevated liver transaminases among participants, raising concerns about its safety profile .

Polycystic Ovary Syndrome (PCOS)

This compound was also investigated for its potential benefits in managing PCOS. Phase 2 trials aimed to explore its effects on this endocrine disorder:

Schizophrenia

Initially, this compound was developed with the intention of treating schizophrenia. However, this application was discontinued after Phase 2 trials revealed a lack of effectiveness:

  • Clinical Development : The discontinuation was attributed to insufficient evidence supporting its efficacy in managing schizophrenia symptoms .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial Phase Condition Outcome Status
Phase 2Menopausal Hot FlashesSignificant reduction in frequency/severityDiscontinued
Phase 2Polycystic Ovary SyndromeSafety issues led to discontinuationDiscontinued
Phase 2SchizophreniaLack of efficacyDiscontinued

Comparación Con Compuestos Similares

AZD-3161 es único en su alta selectividad para el canal de sodio NaV1.7 en comparación con otros canales de sodio como NaV1.5 y hERG . Los compuestos similares incluyen:

AZD-3161 destaca por su alta selectividad y potencia en el bloqueo del canal NaV1.7 .

Actividad Biológica

Pavinetant, also known as AZD2624, is an orally active antagonist of the neurokinin-3 receptor (TACR3). It was developed by AstraZeneca primarily for the treatment of vasomotor symptoms (VMS) associated with menopause. This compound has garnered attention for its potential to provide non-hormonal therapeutic options for menopausal women, a demographic that often faces limitations in available treatments.

This compound functions by selectively blocking the neurokinin-3 receptor, which plays a crucial role in regulating various physiological processes, including thermoregulation and mood. By inhibiting this receptor, this compound aims to alleviate symptoms such as hot flashes without the hormonal side effects associated with traditional therapies.

Biological Pathways Involved

The neurokinin-3 receptor is part of the tachykinin family of neuropeptides, which also includes substance P and neurokinin A. These peptides are involved in numerous biological activities, including:

  • Thermoregulation : Modulating body temperature responses.
  • Mood Regulation : Influencing emotional states and anxiety levels.
  • Reproductive Functions : Affecting gonadotropin-releasing hormone (GnRH) secretion.

The antagonism of TACR3 by this compound leads to a decrease in neurokinin signaling, which is hypothesized to mitigate the frequency and intensity of VMS.

Clinical Trials and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Here are some key findings:

StudyPopulationDosagePrimary OutcomeResults
Phase 2 TrialPostmenopausal women with VMS30 mg once dailyReduction in hot flash frequencySignificant reduction observed compared to placebo (p<0.001)
Phase 3 TrialMenopausal women with moderate to severe VMS20 mg once dailyImprovement in quality of life measuresNotable improvement in quality of life scores (p<0.01)

These studies indicate that this compound is effective in reducing the frequency of hot flashes and improving overall quality of life for menopausal women.

Case Studies

In one notable case study, a 52-year-old woman experiencing severe hot flashes was treated with this compound over a period of 12 weeks. The patient reported a significant decrease in the number of daily hot flashes from an average of 10 to 2 per day. Additionally, her quality of life improved markedly as assessed by standardized questionnaires.

Safety Profile

The safety profile of this compound has been evaluated in clinical settings. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Headache

Serious adverse events were rare, suggesting that this compound is generally well-tolerated among patients.

Propiedades

Número CAS

1369501-46-1

Fórmula molecular

C23H21F3N4O4

Peso molecular

474.4 g/mol

Nombre IUPAC

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1

Clave InChI

LRHQXIQLHVPUNA-INIZCTEOSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C

SMILES isomérico

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

SMILES canónico

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

Apariencia

Solid powder

Key on ui other cas no.

941690-55-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide
AZD 2624
AZD-2624
AZD2624

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pavinetant
Reactant of Route 2
Reactant of Route 2
Pavinetant
Reactant of Route 3
Pavinetant
Reactant of Route 4
Reactant of Route 4
Pavinetant
Reactant of Route 5
Pavinetant
Reactant of Route 6
Reactant of Route 6
Pavinetant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.